2-Methyl-4-(methylamino)phenol

Descripción

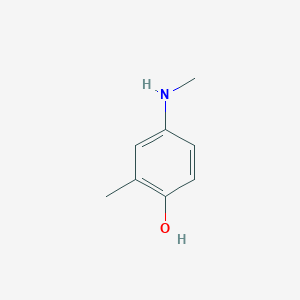

2-Methyl-4-(methylamino)phenol is a phenolic derivative characterized by a methyl group at the 2-position and a methylamino (-NHCH₃) group at the 4-position of the benzene ring. Phenolic compounds with aminoalkyl or alkoxy substituents often exhibit antioxidant, antimicrobial, and bioactive properties due to their ability to stabilize free radicals and interact with biological targets .

Propiedades

IUPAC Name |

2-methyl-4-(methylamino)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-5-7(9-2)3-4-8(6)10/h3-5,9-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTFQQMGQLXHQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275394 | |

| Record name | 2-methyl-4-(methylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45804-36-2 | |

| Record name | 2-methyl-4-(methylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nitration of o-Cresol

The synthesis begins with o-cresol (2-methylphenol), where nitration introduces a nitro group at the para position relative to the hydroxyl group. Using a nitrating mixture (HNO3/H2SO4) at 0–5°C, 4-nitro-2-methylphenol is formed. The reaction proceeds via electrophilic aromatic substitution, with the hydroxyl group directing incoming electrophiles to the para position.

Table 1: Nitration of o-Cresol

| Parameter | Value/Detail |

|---|---|

| Starting material | o-Cresol |

| Nitrating agent | HNO3 (70%) in H2SO4 |

| Temperature | 0–5°C |

| Yield | 60–70% |

| Key intermediate | 4-Nitro-2-methylphenol |

Reduction to Primary Amine

The nitro group in 4-nitro-2-methylphenol is reduced to an amine using catalytic hydrogenation (H2/Pd-C) in ethanol at room temperature. Alternatively, iron powder in hydrochloric acid can achieve reduction via the Béchamp method, yielding 4-amino-2-methylphenol.

Table 2: Reduction of 4-Nitro-2-methylphenol

| Parameter | Value/Detail |

|---|---|

| Reducing agent | H2 (1 atm), 10% Pd/C |

| Solvent | Ethanol |

| Temperature | 25°C |

| Yield | 80–85% |

Methylation of the Amine

The primary amine undergoes methylation using methyl iodide in the presence of potassium carbonate. This nucleophilic substitution converts the amine to a secondary methylamino group, forming 2-methyl-4-(methylamino)phenol.

Table 3: Methylation of 4-Amino-2-methylphenol

| Parameter | Value/Detail |

|---|---|

| Methylating agent | CH3I |

| Base | K2CO3 |

| Solvent | DMF |

| Temperature | 60°C |

| Yield | 70–75% |

Isolation as Sulfate Salt

The free base is treated with sulfuric acid to form the stable sulfate salt (C16H24N2O6S), which precipitates and is purified via recrystallization.

Palladium-Catalyzed Buchwald-Hartwig Amination

Bromination of o-Cresol

Directed bromination of o-cresol using Br2 in acetic acid introduces a bromine atom at the para position, yielding 4-bromo-2-methylphenol. The hydroxyl group directs electrophilic substitution, ensuring regioselectivity.

Table 4: Bromination of o-Cresol

| Parameter | Value/Detail |

|---|---|

| Brominating agent | Br2 in CH3COOH |

| Temperature | 25°C |

| Yield | 65–70% |

Coupling with Methylamine

The brominated intermediate undergoes cross-coupling with methylamine using a palladium catalyst (e.g., Pd(OAc)2) and Xantphos as a ligand. This Buchwald-Hartwig reaction forms the C–N bond directly, bypassing nitro-group intermediates.

Table 5: Buchwald-Hartwig Amination

| Parameter | Value/Detail |

|---|---|

| Catalyst | Pd(OAc)2/Xantphos |

| Base | Cs2CO3 |

| Solvent | Toluene |

| Temperature | 110°C |

| Yield | 60–65% |

Smiles Rearrangement via Aryloxypropanamide Intermediates

Formation of Aryloxypropanamide

Reacting 2-methylphenol with 2-bromo-2-methylpropanamide in the presence of sodium hydride generates an aryloxypropanamide intermediate. This step exploits the phenoxide ion’s nucleophilicity to displace bromide.

Table 6: Synthesis of Aryloxypropanamide

| Parameter | Value/Detail |

|---|---|

| Starting material | 2-Methylphenol |

| Electrophile | 2-Bromo-2-methylpropanamide |

| Base | NaH |

| Solvent | THF |

| Temperature | −20°C to −40°C |

| Yield | 55–60% |

Smiles Rearrangement

The intermediate undergoes a Smiles rearrangement under basic conditions, relocating the amine group to the aromatic ring and yielding this compound.

Table 7: Smiles Rearrangement Conditions

| Parameter | Value/Detail |

|---|---|

| Base | NaOH |

| Solvent | H2O/EtOH |

| Temperature | 80°C |

| Yield | 50–55% |

Comparative Analysis of Synthetic Routes

Table 8: Route Comparison

| Route | Advantages | Disadvantages | Overall Yield |

|---|---|---|---|

| Nitration-Reduction | Uses inexpensive reagents | Multi-step, moderate yields | 34–40% |

| Buchwald-Hartwig | Fewer steps, modern methodology | Requires costly Pd catalysts | 40–45% |

| Smiles Rearrangement | Avoids nitro intermediates | Low yields, complex intermediates | 25–30% |

Mechanistic Insights and Optimization

Nitration-Reduction-Methylation

The nitration step’s regioselectivity is governed by the hydroxyl group’s directing effects. Reduction via catalytic hydrogenation avoids over-reduction side reactions. Methylation efficiency depends on the base’s strength to deprotonate the amine, facilitating nucleophilic attack on methyl iodide.

Buchwald-Hartwig Amination

The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetalation with methylamine. Ligands like Xantphos stabilize the palladium center, enhancing catalytic turnover.

Smiles Rearrangement

The rearrangement proceeds through a tetrahedral intermediate, where the amine attacks the carbonyl carbon, followed by aryl migration and proton transfer.

Industrial and Environmental Considerations

The sulfate salt form (Metol) is preferred industrially due to its stability and solubility in aqueous systems. Environmental applications, such as NO2 scrubbing, leverage the compound’s ability to form stable nitrite complexes, enhancing gas absorption efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-4-(methylamino)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring. For example, nitration with nitric acid can yield nitro derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitric acid in sulfuric acid for nitration.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Corresponding amine.

Substitution: Nitro derivatives.

Aplicaciones Científicas De Investigación

Cosmetic Applications

Hair Dyes : One of the primary uses of 2-Methyl-4-(methylamino)phenol is in oxidative hair dye formulations. It acts as a dye intermediate, providing color to hair products. The maximum concentration used in formulations is typically around 1.35% . The compound's ability to form stable colorants when oxidized makes it a popular choice in the cosmetic industry.

Skin Sensitization Studies : Research has indicated that p-methylaminophenol can act as a moderate skin sensitizer. In a local lymph node assay, concentrations of 2.5% and 5% produced significant increases in lymphocyte proliferation, indicating potential allergic reactions in sensitive individuals .

Pharmaceutical Applications

Research on Genotoxicity : Studies have been conducted to assess the genotoxic potential of this compound. For instance, it has been tested for mutagenicity using Salmonella typhimurium strains, yielding positive results under certain conditions . This raises important considerations for its safety in pharmaceutical formulations.

Potential Therapeutic Uses : While primarily known for its application in hair dyes, ongoing research is exploring its potential therapeutic roles, particularly in formulations requiring phenolic compounds for their biological activity.

Chemical Research and Development

Synthesis of Other Compounds : As a versatile intermediate, this compound is used in the synthesis of various chemical compounds. Its structure allows for modifications that can lead to new derivatives with unique properties and applications.

Case Study 1: Hair Dye Formulations

A study evaluating the safety of p-methylaminophenol in hair dye formulations demonstrated that at concentrations up to 1.35%, the compound did not exhibit significant adverse effects on human skin when used as directed . This reinforces its status as a safe ingredient within regulated limits.

Case Study 2: Genotoxicity Testing

In a comprehensive assessment of genotoxicity, p-methylaminophenol was found to induce gene mutations in specific bacterial strains, suggesting a need for careful evaluation before use in consumer products . These findings have prompted further investigations into its safety profile and regulatory status.

Mecanismo De Acción

The mechanism of action of 2-Methyl-4-(methylamino)phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the quorum regulator SarA in Staphylococcus aureus, thereby reducing biofilm formation and virulence gene expression . This inhibition occurs through the binding of the compound to the SarA protein, disrupting its function and leading to decreased pathogenicity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 2-Methyl-4-(methylamino)phenol with structurally related phenolic compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Analysis

Physicochemical Properties

- Solubility: The presence of amino groups (e.g., -NHCH₃ in this compound) improves water solubility compared to nonpolar substituents like tert-octyl . Methoxy groups (-OCH₃) moderately enhance solubility in organic solvents .

- Thermal Stability : Bulky substituents (e.g., tert-octyl in ) increase boiling points and stability, making such compounds suitable for high-temperature industrial processes.

- Acidity: Electron-withdrawing groups (e.g., -NO₂ in 2-Amino-4-nitrophenol ) lower pKa, enhancing phenolic proton acidity. In contrast, electron-donating groups like -NHCH₃ may slightly reduce acidity.

Research Findings and Trends

Recent studies emphasize tailoring phenolic substituents for targeted applications:

- Drug Design : Introducing heterocyclic moieties (e.g., pyrimidine in ) enhances selectivity for biological targets .

- Material Science: Hydrophobic phenols (e.g., ) are used in polymer stabilization and coatings.

- Green Chemistry: Lignin-derived phenols (as in cocoa pod husk pyrolysis ) highlight sustainable sourcing of antioxidant compounds.

Actividad Biológica

2-Methyl-4-(methylamino)phenol, also known as p-Methylaminophenol (p-MAP), is a chemical compound that has garnered attention for its biological activities, particularly in pharmacological and toxicological contexts. This article explores its biological activity, including its mechanisms of action, mutagenic potential, and relevance in various applications.

- Chemical Formula : C7H9NO

- Molecular Weight : 139.15 g/mol

- CAS Number : 615-24-1

This compound exhibits several biological activities primarily through its influence on cellular processes:

- Cell Cycle Regulation : It has been shown to modulate the G1-S transition in the cell cycle, promoting the E2F transcriptional program and initiating DNA synthesis. This regulation is crucial for proper cell proliferation and differentiation, particularly in embryonic stem cells (ESCs) .

- Cyclin Activation : The compound plays a role in activating cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. For instance, it interacts with cyclin E/CDK2 to prevent oxidative stress-mediated senescence by phosphorylating MYC .

- Epigenetic Modulation : Phosphorylation of EZH2 by p-MAP contributes to the maintenance of H3K27me3 levels, which is involved in epigenetic gene silencing .

Mutagenicity and Toxicity Studies

The mutagenic potential of this compound has been assessed through various studies:

- Bacterial Gene Mutation Assays : In studies using Salmonella typhimurium, p-MAP induced gene mutations in several strains (TA100, TA98, TA1537) under specific conditions, indicating its mutagenic properties .

- Mammalian Cell Tests : The compound has shown significant increases in mutant frequencies in L5178Y mouse lymphoma cells during gene mutation assays, suggesting a potential risk for genetic damage .

- Toxicological Assessment : In repeated-dose toxicity studies, effects such as tubular epithelial degeneration were observed at high doses (30 mg/kg/day), although these effects were reversible after a treatment-free period .

Case Studies

Several case studies highlight the implications of this compound in practical scenarios:

- Hair Dye Formulations : P-MAP is commonly used in oxidative hair dye formulations. It has been assessed for safety and efficacy at concentrations up to 1.35% . However, concerns regarding its mutagenicity have led to discussions about regulatory measures.

- Environmental Impact : Research indicates that p-MAP can affect various biological systems when released into the environment. Its potential to induce mutations raises concerns about its impact on ecological health .

Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.